molecular formula C15H22N6O B12227279 3-Tert-butyl-6-{4-[(1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}pyridazine

3-Tert-butyl-6-{4-[(1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}pyridazine

Cat. No.: B12227279
M. Wt: 302.37 g/mol
InChI Key: XZOAQFNUPGDGLG-UHFFFAOYSA-N
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Description

3-Tert-butyl-6-{4-[(1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}pyridazine is a complex organic compound that features a pyridazine ring substituted with a tert-butyl group and a piperazine ring linked to an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-6-{4-[(1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}pyridazine typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the oxadiazole ring through the reaction of an amidoxime with an organic nitrile in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) . The piperazine ring is then introduced through nucleophilic substitution reactions, followed by the attachment of the pyridazine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-6-{4-[(1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

3-Tert-butyl-6-{4-[(1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}pyridazine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-6-{4-[(1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole moiety is known for its bioisosteric properties, which can enhance the compound’s stability and binding affinity . The piperazine ring can interact with various biological targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Tert-butyl-6-{4-[(1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}pyridazine is unique due to its combination of a pyridazine ring with a piperazine and oxadiazole moiety. This structure provides a versatile platform for chemical modifications and potential applications in various fields. Its bioisosteric properties and ability to interact with multiple biological targets make it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C15H22N6O

Molecular Weight

302.37 g/mol

IUPAC Name

3-[[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole

InChI

InChI=1S/C15H22N6O/c1-15(2,3)12-4-5-14(18-17-12)21-8-6-20(7-9-21)10-13-16-11-22-19-13/h4-5,11H,6-10H2,1-3H3

InChI Key

XZOAQFNUPGDGLG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)N2CCN(CC2)CC3=NOC=N3

Origin of Product

United States

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